4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, a hydroxy group, an imidazole ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Addition of the Imidazole Ring: The imidazole ring can be incorporated through a nucleophilic substitution reaction, using an appropriate imidazole derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be added through an electrophilic aromatic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The imidazole ring can undergo coupling reactions with various electrophiles, forming new C-N bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring, for example, can bind to metal ions or enzymes, modulating their activity. The bromophenyl and methoxyphenyl groups may also contribute to its binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar compounds to 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives and imidazole-containing compounds These similar compounds may share some chemical properties and biological activities but differ in their specific functional groups and overall structure
Some similar compounds include:
- 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[(4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Properties
Molecular Formula |
C24H22BrN3O4 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22BrN3O4/c1-32-19-6-3-2-5-18(19)21-20(22(29)16-7-9-17(25)10-8-16)23(30)24(31)28(21)13-4-12-27-14-11-26-15-27/h2-3,5-11,14-15,21,29H,4,12-13H2,1H3/b22-20+ |
InChI Key |
QERHMGKHCWDJSR-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
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